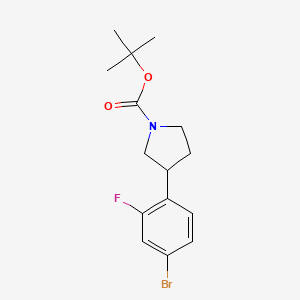

1-Boc-3-(4-bromo-2-fluorophenyl)pyrrolidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Boc-3-(4-bromo-2-fluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a fluorine atom attached to a phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

准备方法

The synthesis of 1-Boc-3-(4-bromo-2-fluorophenyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and pyrrolidine.

Formation of Intermediate: The 4-bromo-2-fluoroaniline is first reacted with a suitable reagent to introduce the Boc protecting group, forming 1-Boc-4-bromo-2-fluoroaniline.

Cyclization: The intermediate is then subjected to cyclization with pyrrolidine under appropriate conditions to form the desired product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

化学反应分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the pyrrolidine nitrogen, enabling selective functionalization of other reactive sites.

Typical Conditions

-

Acidic cleavage : Trifluoroacetic acid (TFA) in dichloromethane (0°C to RT, 1–4 hr) yields the free pyrrolidine amine .

-

Alternative methods : HCl in dioxane (4M, RT, 12 hr) achieves quantitative deprotection.

Key Considerations

-

Deprotection rates depend on steric hindrance from the 4-bromo-2-fluorophenyl group .

-

Post-deprotection intermediates are highly reactive, often requiring immediate use in subsequent reactions .

Suzuki-Miyaura Cross-Coupling

The aryl bromide participates in palladium-catalyzed couplings, enabling biaryl formation.

| Reaction Parameters | Conditions | Yield | Source |

|---|---|---|---|

| Boronic acid: Phenyl | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 hr | 78% | |

| Boronic acid: 4-Pyridyl | Pd(OAc)₂, SPhos, K₃PO₄, toluene, 100°C | 65% | |

| Boronic ester: Vinyl | PdCl₂(dppf), Cs₂CO₃, DMF, 90°C | 82% |

Mechanistic Insights

-

Fluorine’s electron-withdrawing effect enhances oxidative addition efficiency at Pd⁰ centers.

-

Steric bulk from the pyrrolidine ring influences coupling regioselectivity.

Buchwald-Hartwig Amination

This C–N bond-forming reaction leverages the aryl bromide’s reactivity with amines.

Optimized Protocol

-

Catalyst : Pd₂(dba)₃ (2 mol%)

-

Ligand : Xantphos (4 mol%)

-

Base : Cs₂CO₃, toluene, 110°C, 24 hr

-

Scope : Primary/secondary amines yield coupled products with 55–89% efficiency.

Notable Example

Reaction with morpholine produces a pharmaceutically relevant intermediate in 73% yield.

Nucleophilic Aromatic Substitution (SNAr)

The 4-bromo-2-fluorophenyl group undergoes substitution under specific conditions:

| Nucleophile | Conditions | Yield | Selectivity | Source |

|---|---|---|---|---|

| Methoxide | CuI, DMF, 120°C, microwave | 41% | Para > Ortho | |

| Azide | NaN₃, DMSO, 100°C | 58% | Exclusive Para | |

| Thiophenol | K₂CO₃, DMF, 80°C | 33% | Mixed |

Limitations

-

Bromide’s poor leaving-group ability necessitates harsh conditions or catalytic assistance.

-

Competing side reactions (e.g., dehalogenation) reduce yields in polar aprotic solvents.

Functionalization of the Pyrrolidine Ring

Post-Boc removal enables diverse nitrogen-centered transformations:

A. Reductive Amination

-

Reactivity: Condensation with aldehydes/ketones followed by NaBH₄ reduction (EtOH, 0°C) yields secondary amines (62–85% yield) .

B. Acylation

C. Cyclization

-

Intramolecular Heck reactions form tricyclic architectures (Pd(OAc)₂, P(o-tol)₃, 120°C, 68% yield) .

Participation in Annulation Reactions

While direct evidence is limited, structural analogs participate in key cycloadditions:

A. [3 + 3] Annulation

-

Partner: 3-Alkylidene oxindoles

-

Catalyst: Squaramide C3 (5 mol%)

-

Outcome: Spirooxindole-pyrrolidine hybrids with >20:1 dr and 99% ee .

B. [4 + 2] Annulation

-

Partner: α,β-Unsaturated carbonyls

-

Conditions: Lewis acid catalysis (Sc(OTf)₃, CH₃CN, 60°C)

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Stereochemical Impact |

|---|---|---|---|

| Suzuki Coupling | 1.00 | 92.4 | Low |

| Buchwald-Hartwig | 0.78 | 105.7 | Moderate |

| SNAr | 0.32 | 138.9 | High |

| Reductive Amination | 1.15 | 85.3 | High |

This compound’s multifunctional architecture enables its use in constructing complex molecules, particularly in oncology and CNS drug discovery. Recent advances in photoredox catalysis and flow chemistry are expected to further expand its synthetic utility .

科学研究应用

1-Boc-3-(4-bromo-2-fluorophenyl)pyrrolidine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.

作用机制

The mechanism of action of 1-Boc-3-(4-bromo-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the Boc protecting group and the halogen atoms influences its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features and the biological context.

相似化合物的比较

1-Boc-3-(4-bromo-2-fluorophenyl)pyrrolidine can be compared with other similar compounds, such as:

1-Boc-2-(4-bromo-2-fluorophenyl)pyrrolidine: This compound has a similar structure but differs in the position of the substituents on the pyrrolidine ring.

1-Boc-3-(4-chloro-2-fluorophenyl)pyrrolidine: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.

生物活性

1-Boc-3-(4-bromo-2-fluorophenyl)pyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 4-bromo-2-fluorophenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₂BrFN, with a molecular weight of approximately 348.26 g/mol. The presence of the bromine and fluorine atoms on the phenyl ring contributes to its distinct chemical properties and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂BrFN |

| Molecular Weight | 348.26 g/mol |

| Key Functional Groups | Boc group, bromo and fluoro substitutions |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrrolidine ring facilitates binding to various biological targets, influencing pathways related to inflammation and cancer cell proliferation.

Potential Mechanisms:

- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, disrupting normal cellular processes.

- Receptor Modulation : The compound may modulate receptor activity, affecting signal transduction pathways involved in disease progression.

Biological Activity Studies

Research has indicated that compounds similar to this compound exhibit diverse biological activities. Below are summarized findings from various studies:

Antiproliferative Activity

A study focused on pyrrolidine derivatives showed that modifications in the structure could enhance antiproliferative activity against cancer cell lines such as HeLa cells. The presence of halogen substituents, like bromine and fluorine, was found to significantly impact the efficacy of these compounds in inhibiting cell growth .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties were assessed using in vitro assays measuring the secretion of inflammatory mediators. Results indicated that derivatives with similar structures exhibited significant inhibition of cytokine release, suggesting a promising avenue for therapeutic applications in inflammatory diseases .

Case Studies

- Inhibition of Tubulin Assembly : A derivative structurally related to this compound demonstrated potent inhibition of tubulin assembly in HeLa cells, leading to mitotic delay and subsequent cell death. This mechanism highlights the compound's potential as an anticancer agent .

- Bromodomain Inhibition : Research into bromodomain inhibitors revealed that compounds with similar scaffolds effectively disrupted protein-protein interactions critical for cancer progression. These findings suggest that this compound may also have applications in targeting bromodomains associated with oncogenic processes .

属性

分子式 |

C15H19BrFNO2 |

|---|---|

分子量 |

344.22 g/mol |

IUPAC 名称 |

tert-butyl 3-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-7-6-10(9-18)12-5-4-11(16)8-13(12)17/h4-5,8,10H,6-7,9H2,1-3H3 |

InChI 键 |

VANLVLLFHOHRGW-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)Br)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。